1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine, also known as MPTA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MPTA is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in various studies.
Scientific Research Applications
- Enzyme Inhibitors : The compound is studied for its role in designing enzyme inhibitors related to cardiovascular diseases .
- Ribavirin Analogue : 1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine is structurally related to ribavirin, an antiviral nucleoside analogue. Researchers investigate its antiviral properties and potential applications .
Medicinal Chemistry
Antiviral Research
Organic Synthesis
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets due to the presence of nitrogen atoms in the triazole moiety . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Based on the known properties of triazole compounds, it can be inferred that this compound may have potential therapeutic applications .
properties
IUPAC Name |
2-methyl-5-phenyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)11-8(12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLKLZWPSVFXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenyl-1H-1,2,4-triazol-5-amine |
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